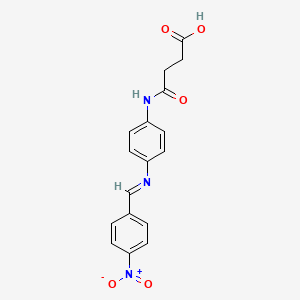
3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups, including an amide group, a thiadiazole ring, and three ethoxy groups attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The three ethoxy groups on the benzene ring may contribute to the electron-donating properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
Nematocidal Activity
Compounds similar to 3,4,5-triethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, specifically those containing 1,3,4-thiadiazole amide groups, have been synthesized and evaluated for their nematocidal activities. These compounds showed promising activity against Bursaphelenchus xylophilus, a nematode pest, suggesting potential use in pest control (Liu, Wang, Zhou, & Gan, 2022).
Synthesis of Complexes with Metals
Research involving thiadiazolobenzamide and its complexes with nickel and palladium has been conducted. These complexes have potential applications in various fields, including catalysis and materials science (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Applications in Cancer Research
Compounds containing 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer properties. Some derivatives have shown promising results against various cancer cell lines, making them potential candidates for anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis of Bioactive Molecules
The synthesis of various bioactive molecules, including those with 1,3,4-thiadiazole derivatives, has been explored. These molecules have potential applications in drug discovery and development due to their biological activities (Kotakommula, Vadapalli, Eppakayala, & Maringanti, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-4-30-17-12-15(13-18(31-5-2)20(17)32-6-3)21(29)25-22-26-27-23(34-22)33-14-19(28)24-16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHVHOYEBARRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)
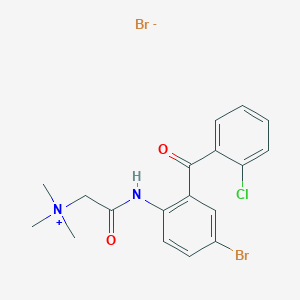
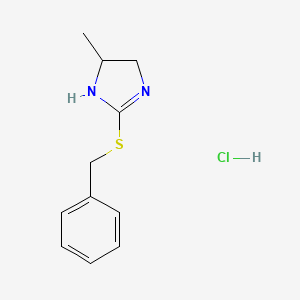
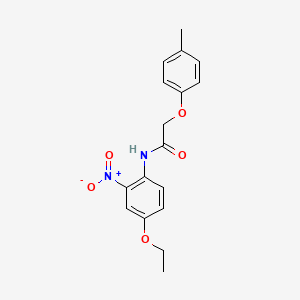

![4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2801491.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)

![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)
![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)

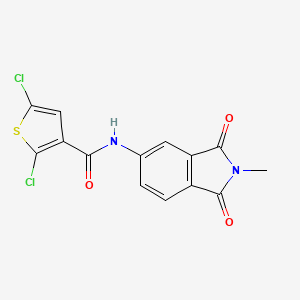
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide](/img/structure/B2801501.png)
